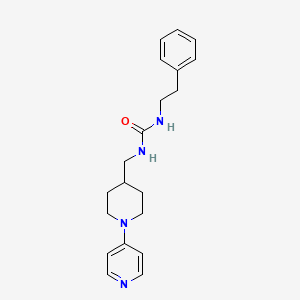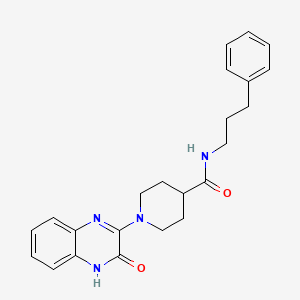
1-(3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide, also known as ODQ, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of soluble guanylyl cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). ODQ has been studied for its potential therapeutic applications in various diseases, including cardiovascular disorders, pulmonary hypertension, and neurodegenerative diseases.
Scientific Research Applications
Chemical Synthesis and Drug Development
1-(3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide is a compound that has not been directly identified in the literature search. However, related compounds with structural similarities have been explored for various scientific applications, focusing on their synthetic routes and potential therapeutic uses.
Enantioselective Synthesis
The development of efficient, stereoselective synthetic routes for compounds similar to the one is crucial in drug development, particularly for molecules with potential therapeutic applications. For example, a study details a convergent, stereoselective, and economical synthesis of a potent calcitonin gene-related peptide (CGRP) receptor antagonist, highlighting the importance of chiral centers in medicinal chemistry (Cann et al., 2012).
Antimicrobial and Anticancer Properties
Compounds containing the piperazine and quinoline moieties have been investigated for their antimicrobial and anticancer activities. This includes the synthesis of derivatives showing significant anti-proliferative activities against various cancer cell lines, underscoring the potential of structurally similar compounds in the treatment of diseases (Parveen et al., 2017).
Soluble Epoxide Hydrolase Inhibition
Another study focused on the discovery of piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, indicating the role of triazine and phenyl group substitutions in enhancing potency and selectivity. This research suggests the potential of similar compounds in developing treatments for diseases modulated by soluble epoxide hydrolase (Thalji et al., 2013).
Antibacterial and Antifungal Activity
The synthesis and in vitro study of Schiff base and thiazolidinone derivatives of a related quinolone compound revealed excellent antibacterial and antifungal activity, suggesting the therapeutic potential of structurally similar compounds in combating microbial infections (Patel & Patel, 2010).
properties
IUPAC Name |
1-(3-oxo-4H-quinoxalin-2-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c28-22(24-14-6-9-17-7-2-1-3-8-17)18-12-15-27(16-13-18)21-23(29)26-20-11-5-4-10-19(20)25-21/h1-5,7-8,10-11,18H,6,9,12-16H2,(H,24,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZHNSSTERKTLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCCC2=CC=CC=C2)C3=NC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-oxo-4H-quinoxalin-2-yl)-N-(3-phenylpropyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

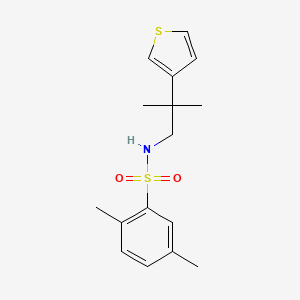
![3-(3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2970085.png)
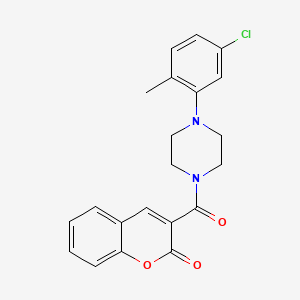
![N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2970088.png)
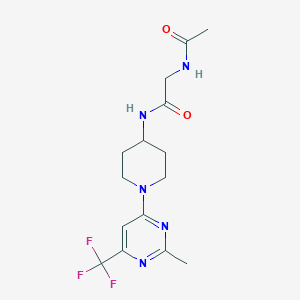
![2-(3-chlorophenyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2970093.png)
![Ethyl 3-(4-chlorophenyl)-5-[(3,5-dimethoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2970094.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2970096.png)
![N-({bicyclo[2.2.1]heptan-2-yl}methyl)-2-chloro-3-fluoropyridine-4-carboxamide](/img/structure/B2970098.png)
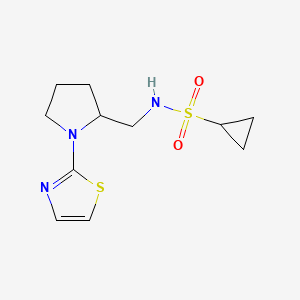
![1-[5-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B2970102.png)
